molecular formula C17H17ClN2O4S3 B2736250 (E)-2-(5-chlorothiophen-2-yl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 1005981-79-2

(E)-2-(5-chlorothiophen-2-yl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No. B2736250
CAS RN: 1005981-79-2
M. Wt: 444.96
InChI Key: QSMZIMJZEOGFOJ-HTXNQAPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(5-chlorothiophen-2-yl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C17H17ClN2O4S3 and its molecular weight is 444.96. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationships and Metabolic Stability

Research has explored the structure-activity relationships of similar compounds, indicating a focus on improving metabolic stability and in vitro potency for therapeutic uses. For instance, the study of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors investigated various heterocyclic analogues to enhance metabolic stability, suggesting a broader application in designing more effective therapeutic agents with minimized metabolic deactivation (Stec et al., 2011).

Antimicrobial and Antifungal Studies

Compounds with a benzothiazole moiety, similar to the one , have been synthesized and evaluated for their antimicrobial and antifungal activities. The synthesis process involves intricate chemical reactions that yield products with potential as antimicrobial agents, showcasing the compound's applicability in addressing microbial resistance (Patel & Agravat, 2007).

Anticonvulsant Agents

Research into heterocyclic compounds containing a sulfonamide thiazole moiety has revealed their potential as anticonvulsant agents. This application is particularly important in the search for new therapeutic agents for epilepsy and other seizure disorders. Such studies contribute to understanding the chemical's role in developing novel treatments for neurological conditions (Farag et al., 2012).

Anti-inflammatory Activity

The synthesis of novel compounds incorporating this chemical structure has been associated with anti-inflammatory activity, suggesting its use in developing new anti-inflammatory drugs. This application is crucial for treating various inflammatory diseases, offering insights into the compound's therapeutic potential (Sunder & Maleraju, 2013).

properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S3/c1-24-8-7-20-13-5-4-12(27(2,22)23)10-14(13)26-17(20)19-16(21)9-11-3-6-15(18)25-11/h3-6,10H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMZIMJZEOGFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)CC3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(5-chlorothiophen-2-yl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide

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